methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
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Overview
Description
Methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both sulfonyl and glycinate groups in the molecule imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the reaction of 3,5-dichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl glycinate under suitable conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. Safety protocols and environmental regulations would also play a crucial role in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The glycinate moiety may also play a role in modulating biological activity by interacting with cellular receptors or transporters.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3,5-dichlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate
- Methyl N-(3,5-dichlorophenyl)-N-[(4-fluorophenyl)sulfonyl]glycinate
- Methyl N-(3,5-dichlorophenyl)-N-[(4-nitrophenyl)sulfonyl]glycinate
Uniqueness
Methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(3,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-11-3-5-15(6-4-11)24(21,22)19(10-16(20)23-2)14-8-12(17)7-13(18)9-14/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFCPPJLOHBQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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